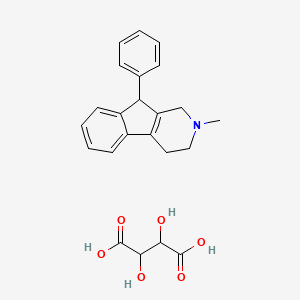

Phenindamine tartrate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

酒石酸芬氟拉明是一种苯乙胺类交感神经兴奋剂,在化学结构上与苯丙胺类药物相似。它主要用作食欲抑制剂,用于短期控制外源性肥胖。 该化合物通过刺激中枢神经系统发挥作用,从而提高心率和血压,进而降低食欲 .

准备方法

合成路线和反应条件: 酒石酸芬氟拉明是通过一系列化学反应合成的,包括苯丙酮与甲胺缩合,然后环化形成吗啉环。 最后,将产物与酒石酸反应形成酒石酸盐 .

工业生产方法: 在工业生产中,酒石酸芬氟拉明的合成涉及大型化学反应器,其中反应条件(如温度、压力和pH)受到严格控制,以优化产率和纯度。 最后,产物通过结晶和过滤过程进行纯化 .

化学反应分析

反应类型: 酒石酸芬氟拉明会发生几种类型的化学反应,包括:

氧化: 该化合物可以被氧化成芬氟拉明。

还原: 还原反应可以将酒石酸芬氟拉明转化为相应的胺。

常用试剂和条件:

氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。

还原: 常用的还原剂包括氢化锂铝或硼氢化钠。

主要产物:

氧化: 芬氟拉明。

还原: 相应的胺衍生物。

取代: 芬氟拉明的卤化衍生物

科学研究应用

Pharmacological Mechanism

Phenindamine tartrate functions by blocking the action of histamine, a naturally occurring chemical in the body that is responsible for allergic symptoms. By competing with histamine for binding sites on H1 receptors, it reduces the intensity of allergic reactions and tissue responses mediated by histamine release . The compound is particularly effective in treating symptoms such as:

- Sneezing

- Runny nose

- Itching

- Watery eyes

- Hives

- Rashes

Clinical Applications

This compound is primarily utilized in clinical settings to manage various allergic conditions. Its applications include:

- Allergic Rhinitis : Effective in reducing symptoms of hay fever and other forms of allergic rhinitis.

- Common Cold Symptoms : Alleviates sneezing and nasal congestion associated with colds.

- Dermatological Reactions : Treats hives and other skin rashes caused by allergies.

Research Applications

In addition to its therapeutic uses, this compound has been employed in research settings to study antihistaminic effects and histamine-related pathways in biological systems. Notable areas of research include:

- Sleep Studies : Investigations into its sedative properties have shown that phenindamine can induce drowsiness, making it a subject of interest in psychomotor performance studies .

- Antioxidant Activity : Some studies suggest that phenindamine may possess antioxidant properties, contributing to its therapeutic effects beyond mere antihistaminic action.

Case Studies

Several case studies highlight the efficacy and safety profile of this compound:

- A study examining the effects of phenindamine on sleepiness found that while it did induce drowsiness, it was less impairing than diphenhydramine in psychomotor tests . This suggests a favorable profile for patients requiring antihistamines without significant sedation.

- Another investigation into its use for allergic reactions demonstrated significant symptom relief in patients suffering from seasonal allergies, supporting its continued use as a first-line treatment option .

作用机制

酒石酸芬氟拉明通过刺激大脑中去甲肾上腺素和多巴胺的释放发挥作用,从而抑制食欲并提高代谢率。它与去甲肾上腺素转运蛋白结合并逆转其作用,导致突触间隙中去甲肾上腺素水平升高。 这种作用会导致α-肾上腺素系统的激活,从而有助于其抑制食欲的作用 .

相似化合物的比较

酒石酸芬氟拉明通常与其他交感神经兴奋剂(如芬特明和芬氟拉明)进行比较:

独特性: 酒石酸芬氟拉明独特的食欲抑制和代谢刺激相结合,以及其对去甲肾上腺素和多巴胺转运蛋白的特定结合,使其与其他减肥药物有所区别 .

生物活性

Phenindamine tartrate is a well-studied compound primarily recognized for its role as an antihistamine. This article delves into its biological activity, mechanisms of action, therapeutic applications, and relevant research findings.

This compound is a salt form of phenindamine, with the chemical formula C23H25NO6 and a molecular weight of approximately 411.454 g/mol. It is characterized by its structure as a pyridindene derivative, which includes an indene moiety fused with a benzene ring. The compound acts as an antagonist at the histamine H1 receptor, effectively blocking the action of histamine, a naturally occurring chemical that mediates allergic responses .

Biological Activity

- Antihistaminic Effects :

- Sedative Properties :

-

Potential Antioxidant Activity :

- There is emerging evidence suggesting that phenindamine may possess antioxidant properties, which could contribute to its therapeutic effects beyond mere antihistaminic action.

Case Studies and Clinical Trials

- A study assessing the psychomotor effects of phenindamine indicated that while it does produce some sedation, it is less impairing than diphenhydramine in various psychomotor tests. In trials where subjects received single doses of phenindamine (25 mg), results showed no significant differences from placebo in terms of reaction times and alertness .

- Another study highlighted that phenindamine's binding to plasma demonstrated high enantioselectivity (ES = 2.5), indicating its potential for varied biological interactions compared to other antihistamines like trimeprazine and promethazine .

Comparative Analysis with Other Antihistamines

| Compound Name | Chemical Structure Type | Primary Use | Unique Features |

|---|---|---|---|

| Diphenhydramine | Ethanolamine derivative | Antihistamine | Strong sedative effects; used in sleep aids |

| Chlorpheniramine | Alkyl amine derivative | Antihistamine | Less sedative; often used for allergies |

| Brompheniramine | Alkyl amine derivative | Antihistamine | Longer duration of action; less sedation |

| Doxylamine | Ethanolamine derivative | Antihistamine | Used in combination products for colds |

| Phenindamine | Pyridindene derivative | Antihistamine | Unique profile as both an antihistaminic agent and potential sedative |

Safety and Side Effects

While this compound is generally considered safe when used as directed, overdose can lead to significant side effects including extreme sleepiness, confusion, blurred vision, dry mouth, and hallucinations . Reports indicate that adverse reactions can occur in 25% to 65% of cases involving antihistamines .

属性

CAS 编号 |

569-59-5 |

|---|---|

分子式 |

C16H23NO7 |

分子量 |

341.36 g/mol |

IUPAC 名称 |

(2R,3R)-2,3-dihydroxybutanedioic acid;(2S,3S)-3,4-dimethyl-2-phenylmorpholine |

InChI |

InChI=1S/C12H17NO.C4H6O6/c1-10-12(14-9-8-13(10)2)11-6-4-3-5-7-11;5-1(3(7)8)2(6)4(9)10/h3-7,10,12H,8-9H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)/t10-,12+;1-,2-/m01/s1 |

InChI 键 |

VEPOHXYIFQMVHW-PVJVQHJQSA-N |

SMILES |

CN1CCC2=C(C1)C(C3=CC=CC=C23)C4=CC=CC=C4.C(C(C(=O)O)O)(C(=O)O)O |

手性 SMILES |

C[C@H]1[C@@H](OCCN1C)C2=CC=CC=C2.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |

规范 SMILES |

CC1C(OCCN1C)C2=CC=CC=C2.C(C(C(=O)O)O)(C(=O)O)O |

外观 |

Solid powder |

Key on ui other cas no. |

569-59-5 |

纯度 |

>98% (or refer to the Certificate of Analysis) |

相关CAS编号 |

82-88-2 (Parent) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO, not in water |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Phenindamine Tartrate; Pernovine, Plegine, Phenindamine, Nolahist; Thephorin; Phenindamine tartrate; Mixture Name, PV Tussin Syrup, PV Tussin Tablet, Nolahist (TN), Phenindamine bitartrate; Phenindamine hydrogen tartrate; Phenindamine tartrate (USAN); Phenindamine tartrate [USAN]; |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。